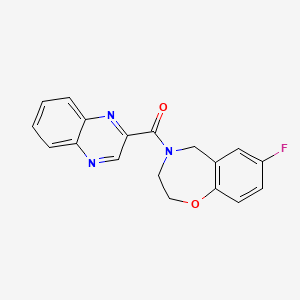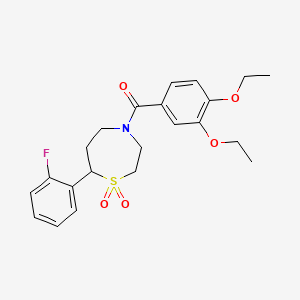
4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione, or 4-OCPT for short, is a compound that has been studied for its potential applications in scientific research. It is a derivative of thiazepane and is a member of the oxolane family of compounds. 4-OCPT is a colorless solid that is soluble in water and organic solvents. It has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry.
科学研究应用
4-OCPT has been studied extensively for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry. In addition, 4-OCPT has been used in studies of the biosynthesis of other compounds, such as the synthesis of thiazolidinones. It has also been used in studies of the mechanism of action of drugs, such as the inhibition of the enzyme cyclooxygenase-2.
作用机制
The mechanism of action of 4-OCPT is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other compounds. Inhibition of COX-2 can lead to a decrease in the production of these compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OCPT are not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other compounds. Inhibition of COX-2 can lead to a decrease in the production of these compounds, which can have a variety of physiological effects. These effects include decreased inflammation, pain relief, and improved blood flow.
实验室实验的优点和局限性
The use of 4-OCPT in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Additionally, it has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry. However, there are some limitations to its use in the laboratory. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for the use of 4-OCPT in scientific research. One potential direction is its use in the development of novel drugs. 4-OCPT could potentially be used to develop drugs that target specific enzymes, such as COX-2, and could be used to create drugs that have fewer side effects than currently available drugs. Additionally, 4-OCPT could be used to develop new imaging techniques, such as positron emission tomography (PET) imaging, which could be used to detect and monitor diseases. Finally, 4-OCPT could be used to study the biochemical and physiological effects of other compounds, such as the effects of other thiazepane derivatives.
合成方法
4-OCPT can be synthesized through a two-step process. The first step involves the reaction of 3-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,2-thiazepin-4-one with phenylmagnesium bromide in a solvent such as diethyl ether. This reaction produces 4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. The second step involves the conversion of the compound into its base form, which can be done by the addition of sodium hydroxide to the reaction mixture.
属性
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZFWNEKIGGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6425674.png)
![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)
![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)

![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)
![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

